molecular formula C6H11IO2 B12968810 Ethyl 3-iodo-2-methylpropanoate

Ethyl 3-iodo-2-methylpropanoate

Cat. No.: B12968810
M. Wt: 242.05 g/mol
InChI Key: XSJVLSSSJNHGMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-iodo-2-methylpropanoate is a valuable alkyl iodide ester that serves as a versatile building block in advanced organic synthesis and materials science. Its primary value in research stems from the lability of the iodine atom, which acts as an excellent leaving group, making the compound an effective electrophile for nucleophilic substitution reactions. This reactivity is central to its role as an initiator in organocatalyzed living radical polymerization, a method that enables the production of polymers with low polydispersity and metal-free compositions . Researchers utilize this compound to introduce the propanoate moiety in carbon-carbon bond-forming alkylation reactions, such as with enolate ions, to construct more complex molecular architectures . The iodine atom can also be displaced in halogen exchange reactions, further expanding its synthetic utility. As a liquid with a specific gravity of approximately 1.55, it requires careful handling and storage under inert gas at frozen temperatures (<0°C) to maintain stability, as it is sensitive to light, air, and heat . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C6H11IO2

Molecular Weight

242.05 g/mol

IUPAC Name

ethyl 3-iodo-2-methylpropanoate

InChI

InChI=1S/C6H11IO2/c1-3-9-6(8)5(2)4-7/h5H,3-4H2,1-2H3

InChI Key

XSJVLSSSJNHGMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-iodo-2-methylpropanoate can be synthesized through a multi-step process. One common method involves the iodination of ethyl 2-methylpropanoate. The reaction typically requires the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems can also enhance safety and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-iodo-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or potassium cyanide in polar solvents (e.g., ethanol) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Substitution: Various substituted esters or amides.

    Reduction: Ethyl 2-methylpropanoate.

    Oxidation: 3-iodo-2-methylpropanoic acid.

Scientific Research Applications

Ethyl 3-iodo-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of iodinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-iodo-2-methylpropanoate depends on the specific reaction it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the ester group is reduced to an alcohol or alkane, depending on the reducing agent used. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Ethyl 3-(Methylsulfonyl)propanoate (C₇H₁₂O₄S)

Molecular Weight : 180.22 g/mol .
Functional Groups : Ester, sulfonyl.
Key Differences :

  • The sulfonyl group (-SO₂-) is strongly electron-withdrawing, increasing the acidity of α-protons compared to the iodo group in Ethyl 3-iodo-2-methylpropanoate.
  • Lower molecular weight (180.22 vs. ~214.04 g/mol for the iodo derivative) due to iodine’s absence.
  • Reactivity: Sulfonyl groups enhance stability toward nucleophilic attack but are less reactive in cross-coupling reactions compared to iodides .

Ethyl 2-Methyl-1,3-Dioxolane-2-Propionate (C₉H₁₄O₄)

Molecular Weight : 186.21 g/mol .
Functional Groups : Ester, dioxolane ring.
Key Differences :

  • Lack of halogen reduces electrophilicity, limiting utility in substitution reactions.
  • Applications: Likely used as a protecting group for carbonyls or in flavor/fragrance industries due to cyclic ether stability .

Ethyl 3-(3-(2-Ethoxy-2-Oxoethyl)-1-Methyl-1H-Indol-2-yl)propanoate (C₁₈H₂₃NO₄)

Molecular Weight : 317.38 g/mol .
Functional Groups : Ester, indole, ethoxycarbonyl.
Key Differences :

  • Higher molecular weight (317.38 g/mol) and complexity due to the indole ring.
  • Reactivity: Nitrogen in the indole ring enables participation in acid-base or coordination chemistry, unlike the purely electrophilic iodine in this compound .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights
This compound C₆H₉IO₂ ~214.04 Ester, tertiary iodide Cross-coupling, nucleophilic substitution
Ethyl 3-(methylsulfonyl)propanoate C₇H₁₂O₄S 180.22 Ester, sulfonyl Acid-catalyzed reactions, stable to heat
Ethyl 2-methyl-1,3-dioxolane-2-propionate C₉H₁₄O₄ 186.21 Ester, dioxolane Hydrolytic stability, flavor applications
Ethyl 3-(indole-derivative) C₁₈H₂₃NO₄ 317.38 Ester, indole, ethoxycarbonyl Pharmaceutical targeting (e.g., opioid antagonists)

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